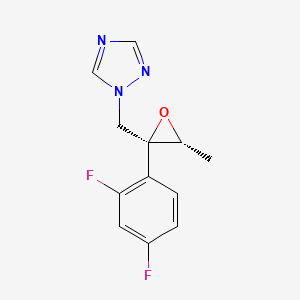

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that features a triazole ring, an oxirane ring, and a difluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically involves several key steps:

Formation of the Oxirane Ring: The oxirane ring can be synthesized through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (mCPBA).

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the epoxidation step and the use of greener solvents and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened through oxidation reactions, forming diols.

Reduction: The triazole ring can be reduced under specific conditions to form amines.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used.

Major Products

Oxidation: Formation of diols from the oxirane ring.

Reduction: Formation of amines from the triazole ring.

Substitution: Formation of substituted difluorophenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is C₁₂H₁₁F₂N₃O, with a molecular weight of approximately 251.23 g/mol. The compound features a triazole ring and an oxirane moiety, which contribute to its biological activity and chemical reactivity .

Intermediate for Antifungal Agents

One of the primary applications of this compound is as an intermediate in the synthesis of fluconazole, a well-known antifungal medication. Fluconazole is widely used to treat various fungal infections due to its efficacy against Candida species and Cryptococcus neoformans. The synthesis process involves reacting this compound with other reagents to yield fluconazole .

Synthesis Process Overview:

- Step 1: Reacting the compound with specific reagents under controlled conditions.

- Step 2: Isolating the product through crystallization techniques.

- Step 3: Purifying the final product for pharmaceutical use.

This method has been noted for its improved yield and cost-effectiveness compared to previous synthetic routes .

Case Study: Synthesis of Fluconazole

A detailed study on the synthesis of fluconazole highlights the role of this compound as a crucial intermediate. The study reports that utilizing this compound allows for a more streamlined synthesis process with higher purity levels of fluconazole compared to traditional methods .

Recent investigations into related compounds have shown promising results regarding their biological activities. For instance:

Mécanisme D'action

The mechanism of action of 1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The triazole ring can interact with metal ions, affecting their catalytic activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-((2-(2,4-Difluorophenyl)-2-hydroxyethyl)-1H-1,2,4-triazole: Similar structure but lacks the oxirane ring.

1-((2-(2,4-Difluorophenyl)-2-methylpropyl)-1H-1,2,4-triazole: Similar structure but has a different alkyl group.

Uniqueness

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of both the oxirane and triazole rings, which confer distinct chemical reactivity and potential biological activity.

Activité Biologique

1-(((2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a synthetic compound notable for its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal and anticancer activities. The structural features of this compound suggest that it may interact with biological targets in significant ways.

- Molecular Formula : C₁₂H₁₁F₂N₃O

- Molecular Weight : 251.236 g/mol

- Synonyms :

- 1-[[(2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole

- (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-[(1H-1,2,4-triazol-1-yl)methyl]oxirane

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. For instance, similar compounds have been shown to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

| Compound | Target | Effect |

|---|---|---|

| Efinaconazole | CYP51 | Inhibition of ergosterol synthesis |

| Fluconazole | CYP51 | Antifungal activity against Candida spp. |

The compound's structural similarity to established antifungals like Efinaconazole suggests it may possess comparable activity against fungal pathogens.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer potential. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways.

A study on triazole derivatives indicated that they could inhibit the proliferation of cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Case Study 1: Antifungal Efficacy

A comparative study evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. The results indicated that compounds with a difluorophenyl group exhibited enhanced activity due to increased lipophilicity and better membrane penetration.

Case Study 2: Anticancer Properties

In vitro studies using MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to programmed cell death.

Propriétés

IUPAC Name |

1-[[(2S,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANJLSHZDUOBBP-PELKAZGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.